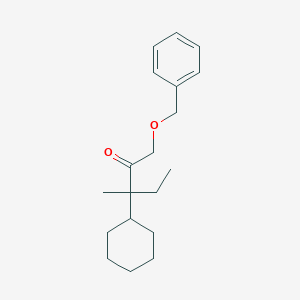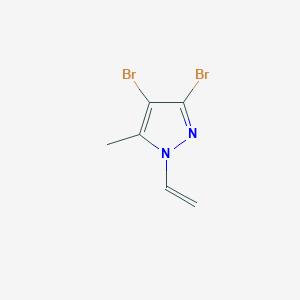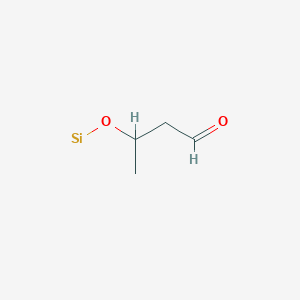
3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a quinoline ring fused with a tetrahydroisoquinoline moiety, which is further substituted with a fluorine atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve the atom economy, selectivity, and yield of the product .
化学反应分析
Types of Reactions
3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
科学研究应用
3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the fluorine and quinoline substitutions.
Fluoroquinolines: Compounds with a quinoline ring substituted with fluorine atoms, but without the tetrahydroisoquinoline moiety.
Uniqueness
The uniqueness of 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline lies in its combined structural features of both tetrahydroisoquinoline and quinoline rings, along with the presence of a fluorine atom. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
919786-22-4 |
|---|---|
分子式 |
C18H15FN2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
3-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H15FN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11,18,20H,8-9H2 |
InChI 键 |
NXAYZNBRKBFEHX-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)




![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)

![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)
